

Valerophenone: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Valerophenone	
Cat. No.:	B195941	Get Quote

CAS Number: 1009-14-9

This technical guide provides an in-depth overview of **Valerophenone** (1-phenyl-1-pentanone), a versatile aromatic ketone. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its photochemical behavior and biological activity.

Core Properties of Valerophenone

Valerophenone is a colorless to pale yellow liquid with a faint aromatic odor. It is an aromatic ketone consisting of a benzene ring substituted by a pentanoyl group.[1][2] This structure imparts a unique combination of stability and reactivity, making it a valuable intermediate in various chemical syntheses.[3][4]

Physicochemical Data

The key physicochemical properties of **Valerophenone** are summarized in the table below, providing a ready reference for laboratory and industrial applications.



Property	Value	References
Molecular Formula	C11H14O	[2]
Molecular Weight	162.23 g/mol	[5]
Appearance	Clear to pale yellow liquid	
Odor	Faint aromatic odor	
Melting Point	-9 °C (15.8 °F)	[5]
Boiling Point	243-245 °C (469-473 °F)	
Density	0.98–1.00 g/cm³ at 25 °C	
Flash Point	108 °C (226 °F) (closed cup)	
Refractive Index	1.514–1.518 at 20 °C	
Vapor Pressure	0.03 mmHg at 25 °C	
Solubility	Insoluble in water; Soluble in organic solvents (ethanol, acetone, ether)	

Spectral Data

Spectral data are crucial for the identification and characterization of **Valerophenone**. The following table summarizes its key spectral features.



Spectral Data	Key Features	References
¹H NMR	Data available in spectral databases.	[6]
¹³ C NMR	Data available in spectral databases.	[7]
IR Spectroscopy	Data available in spectral databases.	[6]
Mass Spectrometry (GC-MS)	Data available in spectral databases.	[6][8]

Safety and Handling

Valerophenone is considered an irritant and requires careful handling in a laboratory setting. [6] It is incompatible with strong oxidizing agents, acids, and bases.

Safety Data	Information	References
Primary Hazards	Irritant	[6]
GHS Hazard Statements	May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) in some reports.	[6]
Storage	Store in a cool, dry, well- ventilated area away from ignition sources. Keep containers tightly sealed. Recommended storage temperature: 15°C to 25°C.	
Incompatibilities	Strong oxidizing agents, acids, bases.	



Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of **Valerophenone**, compiled from various sources.

Synthesis of Valerophenone via Friedel-Crafts Acylation

The most common method for synthesizing **Valerophenone** is the Friedel-Crafts acylation of benzene with valeryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[9]

Materials:

- Benzene
- Valeryl chloride
- Anhydrous aluminum chloride (AlCl₃)
- Anhydrous dichloromethane (DCM) as solvent (optional)
- Ice
- Concentrated hydrochloric acid (HCI)
- 10% Sodium hydroxide (NaOH) solution
- · Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- Set up a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is dry.
- In a separate flask, prepare a mixture of anhydrous aluminum chloride in benzene (or dichloromethane).
- · Cool the mixture in an ice bath.



- Slowly add valeryl chloride to the cooled mixture from the dropping funnel with constant stirring. Hydrogen chloride gas will be evolved.
- After the addition is complete, heat the reaction mixture to reflux (approximately 60°C) for about 30 minutes to drive the reaction to completion.
- Cool the reaction mixture to room temperature and then pour it slowly onto a mixture of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel. Add diethyl ether to extract the organic layer.
- Separate the organic layer and wash it sequentially with two portions of 10% sodium hydroxide solution, followed by water until the washings are neutral.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter to remove the drying agent and remove the solvent (diethyl ether and any remaining benzene/DCM) using a rotary evaporator.
- The crude **Valerophenone** can then be purified by vacuum distillation.



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Caption: Workflow for the synthesis of **Valerophenone** via Friedel-Crafts acylation.

Purification by Vacuum Distillation

Crude **Valerophenone** obtained from synthesis can be purified by vacuum distillation to remove lower and higher boiling impurities.

Equipment:

- Round-bottom flask
- Short-path distillation head



- Condenser
- Receiving flask
- Thermometer
- Vacuum pump
- · Heating mantle with a stirrer
- Cold trap (recommended)

Procedure:

- Transfer the crude Valerophenone into a round-bottom flask, adding a magnetic stir bar for smooth boiling.
- Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
- Connect the apparatus to a vacuum pump, with a cold trap in between to protect the pump.
- Turn on the cooling water for the condenser and start the magnetic stirrer.
- · Gradually apply vacuum to the system.
- Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.
- Collect the fraction that distills at the expected boiling point of **Valerophenone** under the applied pressure (e.g., 105-107 °C at 5 mmHg).[5]
- Once the distillation is complete, cool the system down before slowly releasing the vacuum.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and purity assessment of **Valerophenone**.



Typical GC-MS Conditions:

- Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

Valerophenone and its potential impurities will be separated based on their boiling points and polarity, and the mass spectrometer will provide fragmentation patterns for identification.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the quantitative analysis and purity determination of **Valerophenone**.

Typical HPLC Conditions:

- Column: A reverse-phase C18 column.[3][10]
- Mobile Phase: A mixture of an aqueous buffer (e.g., 1% chloroacetic acid, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common ratio is 40:60 (aqueous:organic).[3]
- Flow Rate: 1-2 mL/min.[3]
- Column Temperature: 40 °C.[3]
- Detection: UV detector at a wavelength of 254 nm.[3]

Photochemical Reactivity: The Norrish Type II Reaction



Valerophenone is a classic example of a ketone that undergoes the Norrish Type II reaction upon exposure to UV light.[11] This intramolecular photochemical reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo cleavage to form acetophenone and propene, or cyclization to yield cyclobutanol derivatives.

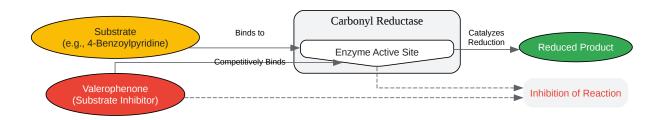


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Caption: The Norrish Type II reaction pathway of **Valerophenone**.

Biological Activity: Inhibition of Carbonyl Reductase

Valerophenone has been identified as an inhibitor of the enzyme carbonyl reductase.[4][5] Studies on pig heart cytosol have shown that **Valerophenone**, along with other alkyl phenyl ketones, can inhibit the activity of this enzyme.[5][12] The mechanism of inhibition is proposed to be substrate inhibition, where the inhibitor molecule competes with the substrate for the active site of the enzyme.[5][12] The inhibitory potency of alkyl phenyl ketones was found to be related to their Vmax/Km values for their own reduction by the enzyme.[5][12] Among the tested compounds, hexanophenone showed the highest inhibitory potency, followed by **Valerophenone**.[5][12]



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Caption: Substrate inhibition of carbonyl reductase by **Valerophenone**.

Applications in Research and Industry

Valerophenone's versatile chemical nature lends itself to a variety of applications:

- Pharmaceutical Intermediate: It serves as a building block in the synthesis of various active pharmaceutical ingredients (APIs).[3][12]
- Photochemistry: Due to its well-defined photochemical behavior (Norrish Type II reaction), it
 is often used as a standard or actinometer in photochemical studies.[13]
- Organic Synthesis: It is a key starting material and intermediate for creating more complex molecules through reactions like Grignard additions and reductions.[9]
- Fragrance and Flavor Industry: Its aromatic properties make it a useful component in the formulation of fragrances and flavorings.[3]
- Polymer Chemistry: It can act as a photoinitiator in UV-curable coatings and inks.[3][12]

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